molecular formula C19H13ClN4OS B12128262 3-(1,3-benzothiazol-2-yl)-N-(2-chlorobenzyl)pyrazine-2-carboxamide

3-(1,3-benzothiazol-2-yl)-N-(2-chlorobenzyl)pyrazine-2-carboxamide

Cat. No.: B12128262
M. Wt: 380.9 g/mol
InChI Key: ZTUZOURHIPPXAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,3-Benzothiazol-2-yl)-N-(2-chlorobenzyl)pyrazine-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structure of this compound, which includes a benzothiazole moiety linked to a pyrazine ring, makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzothiazol-2-yl)-N-(2-chlorobenzyl)pyrazine-2-carboxamide typically involves the following steps:

    Formation of Benzothiazole Intermediate: The benzothiazole moiety can be synthesized by the cyclization of 2-aminothiophenol with carbon disulfide and subsequent oxidation.

    Synthesis of Pyrazine Derivative: The pyrazine ring is often prepared through the condensation of appropriate diamines with diketones.

    Coupling Reaction: The final step involves coupling the benzothiazole intermediate with the pyrazine derivative in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzothiazol-2-yl)-N-(2-chlorobenzyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl group to an alcohol.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.

    Substitution: Nucleophiles such as amines, thiols; reactions often require a base like sodium hydroxide or potassium carbonate and are conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

3-(1,3-Benzothiazol-2-yl)-N-(2-chlorobenzyl)pyrazine-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.

    Medicine: Explored for its potential anticancer activity, particularly in targeting specific cancer cell lines.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(1,3-benzothiazol-2-yl)-N-(2-chlorobenzyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety is known to interact with DNA, potentially leading to the inhibition of DNA replication and transcription in cancer cells. Additionally, the compound may inhibit key enzymes involved in microbial metabolism, contributing to its antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

    3-(1,3-Benzothiazol-2-yl)pyrazine-2-carboxamide: Lacks the chlorobenzyl group, which may affect its biological activity.

    N-(2-Chlorobenzyl)pyrazine-2-carboxamide: Lacks the benzothiazole moiety, potentially reducing its efficacy in certain applications.

    3-(1,3-Benzothiazol-2-yl)-N-benzylpyrazine-2-carboxamide: Similar structure but without the chlorine atom, which may influence its reactivity and interaction with biological targets.

Uniqueness

The presence of both the benzothiazole and chlorobenzyl groups in 3-(1,3-benzothiazol-2-yl)-N-(2-chlorobenzyl)pyrazine-2-carboxamide contributes to its unique properties, such as enhanced antimicrobial and anticancer activities. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C19H13ClN4OS

Molecular Weight

380.9 g/mol

IUPAC Name

3-(1,3-benzothiazol-2-yl)-N-[(2-chlorophenyl)methyl]pyrazine-2-carboxamide

InChI

InChI=1S/C19H13ClN4OS/c20-13-6-2-1-5-12(13)11-23-18(25)16-17(22-10-9-21-16)19-24-14-7-3-4-8-15(14)26-19/h1-10H,11H2,(H,23,25)

InChI Key

ZTUZOURHIPPXAB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=NC=CN=C2C3=NC4=CC=CC=C4S3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.